Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)
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Overview
Description
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9CI) is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxymethyl and methyl groups, and a hydrazinecarboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with aldehydes or ketones under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Hydrazinecarboxylic acid, [(3-hydroxy-5-nitrophenyl)methylene]-, 2-oxo-2H-1-benzopyran-4-yl ester: Contains a benzopyran ring and a nitrophenyl group, making it structurally different but functionally similar.
Uniqueness
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester is unique due to its specific substitution pattern on the pyridine ring and its potential for diverse chemical reactions and applications. Its combination of hydroxymethyl and methyl groups on the pyridine ring, along with the hydrazinecarboxylic acid moiety, provides distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C10H13N3O4/c1-6-9(15)8(7(5-14)3-11-6)4-12-13-10(16)17-2/h3-4,14-15H,5H2,1-2H3,(H,13,16)/b12-4+ |
InChI Key |
HFPNSYQQJRAWCA-UUILKARUSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)OC)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)OC)CO |
Origin of Product |
United States |
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